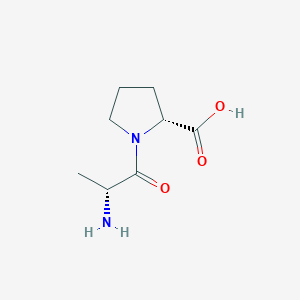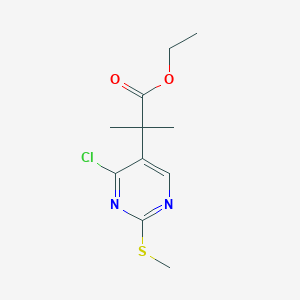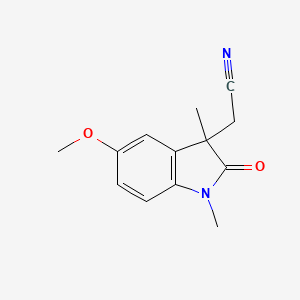
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE
描述
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group, two methyl groups, an oxo group, and an acetonitrile group attached to the indole core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis could begin with a substituted indole derivative.
Methoxylation: Introduction of the methoxy group at the 5-position using a suitable methoxylating agent.
Methylation: Methylation of the indole nitrogen and another position using methylating agents like methyl iodide.
Oxidation: Introduction of the oxo group through oxidation reactions.
Acetonitrile Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The methoxy and acetonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry
In chemistry, 2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, indole derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, such compounds might be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE would depend on its specific biological activity. Typically, indole derivatives interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
相似化合物的比较
Similar Compounds
Indole-3-acetonitrile: A simpler indole derivative with a similar acetonitrile group.
5-Methoxyindole: An indole derivative with a methoxy group but lacking the acetonitrile and oxo groups.
1,3-Dimethylindole: An indole derivative with two methyl groups but lacking the methoxy and acetonitrile groups.
Uniqueness
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other indole derivatives.
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-(5-methoxy-1,3-dimethyl-2-oxoindol-3-yl)acetonitrile |
InChI |
InChI=1S/C13H14N2O2/c1-13(6-7-14)10-8-9(17-3)4-5-11(10)15(2)12(13)16/h4-5,8H,6H2,1-3H3 |
InChI 键 |
KCTADLCDIAPGCN-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)OC)N(C1=O)C)CC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
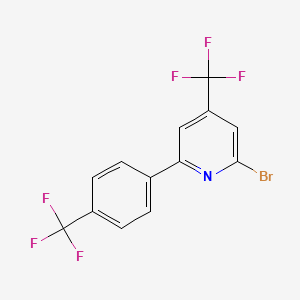
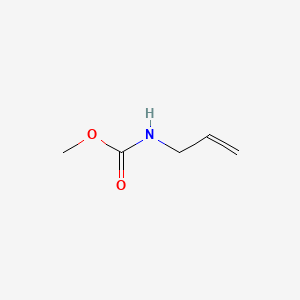
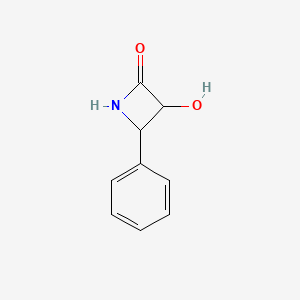

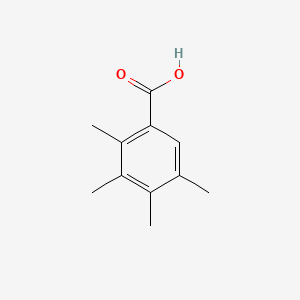
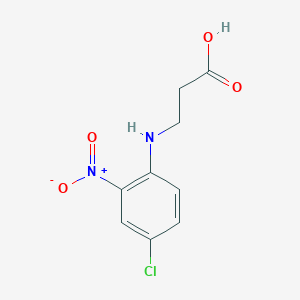
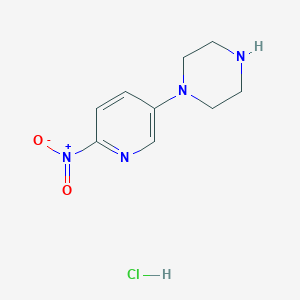
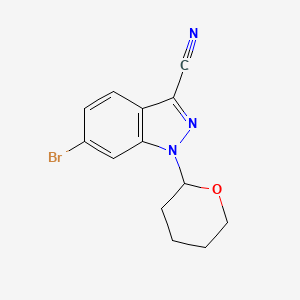
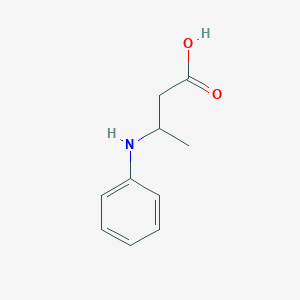
![2-[(2-chloropyridine-3-carbonyl)amino]acetic acid](/img/structure/B8792820.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-[methyl(phenylmethyl)amino]-, ethyl ester](/img/structure/B8792822.png)
